
4-Methyl-5-(thiophen-2-yl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-5-(thiophen-2-yl)pyridin-2-amine is a heterocyclic compound that features a pyridine ring substituted with a methyl group at the 4-position and a thiophene ring at the 5-position. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both pyridine and thiophene rings in its structure imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-(thiophen-2-yl)pyridin-2-amine typically involves the formation of the pyridine ring followed by the introduction of the thiophene moiety. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, starting with 4-methyl-2,5-dibromopyridine, a Suzuki-Miyaura coupling reaction with thiophene-2-boronic acid can be employed to introduce the thiophene ring . The reaction is typically carried out in the presence of a palladium catalyst and a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-(thiophen-2-yl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce any present nitro or carbonyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid in sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine N-oxides, while substitution reactions can introduce halogens, nitro groups, or alkyl groups at specific positions on the rings.
Scientific Research Applications
4-Methyl-5-(thiophen-2-yl)pyridin-2-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 4-Methyl-5-(thiophen-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis . The exact pathways and targets depend on the specific application and the structural modifications of the compound.
Comparison with Similar Compounds
4-Methyl-5-(thiophen-2-yl)pyridin-2-amine can be compared with other similar compounds, such as:
2-Thiophenemethanamine: This compound features a thiophene ring with an amine group, similar to the thiophene moiety in this compound.
N-Methyl-1-(5-(pyridin-4-yl)thiophen-2-yl)methanamine: This compound has a similar structure but with a different substitution pattern on the pyridine and thiophene rings.
Thiophene-based drugs: Compounds like suprofen and articaine, which contain thiophene rings, are used for their anti-inflammatory and anesthetic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H10N2S |
|---|---|
Molecular Weight |
190.27 g/mol |
IUPAC Name |
4-methyl-5-thiophen-2-ylpyridin-2-amine |
InChI |
InChI=1S/C10H10N2S/c1-7-5-10(11)12-6-8(7)9-3-2-4-13-9/h2-6H,1H3,(H2,11,12) |
InChI Key |
MGBYLMRXDFFCKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C2=CC=CS2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate](/img/structure/B12074922.png)
![4,6-Bis(4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan](/img/structure/B12074926.png)
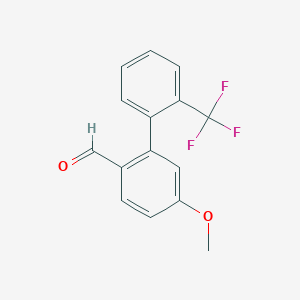
![Glutaryl-[(s)-leucine tert-butyl ester]](/img/structure/B12074940.png)
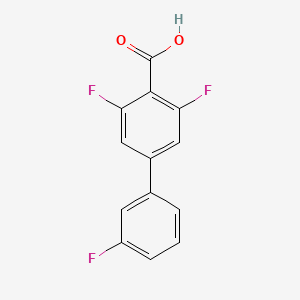
![(3R)-1-[(3-Fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B12074954.png)
![[1-(Cyclopropanesulfonyl)azetidin-3-yl]methanamine](/img/structure/B12074965.png)
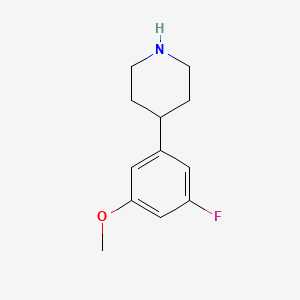
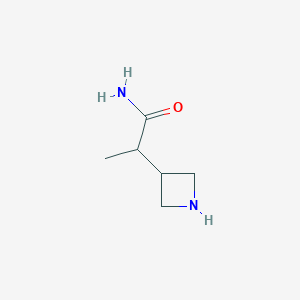
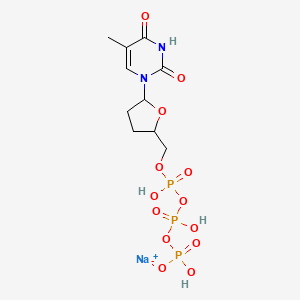
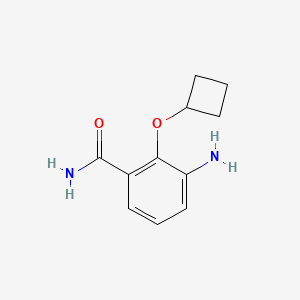
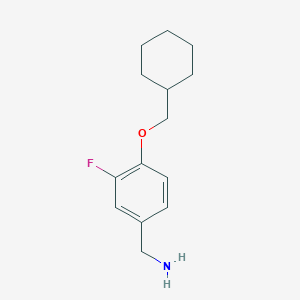
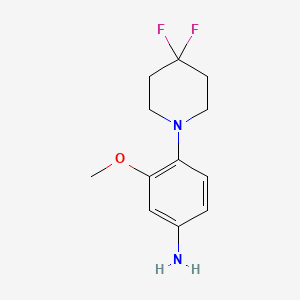
![[(2R,3S,4R,5R)-5-(6-amino-8-oxo-7H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[hydroxy-[hydroxy(oxo)phosphaniumyl]oxyphosphoryl]oxy-oxophosphanium](/img/structure/B12075000.png)
